1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid
Description
This compound features a thiazolidinone core substituted with a 3-chlorobenzylidene group at the 5-position (Z-configuration), a propanoyl linker, and a piperidine-4-carboxylic acid moiety. The thiazolidinone ring (2,4-dioxo-1,3-thiazolidin-3-yl) is a well-studied pharmacophore known for diverse biological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects . The 3-chlorophenyl substituent may enhance lipophilicity and target binding, while the piperidine-4-carboxylic acid group improves solubility and pharmacokinetic properties compared to ester or amide derivatives .
Properties
Molecular Formula |
C19H19ClN2O5S |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
1-[3-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H19ClN2O5S/c20-14-3-1-2-12(10-14)11-15-17(24)22(19(27)28-15)9-6-16(23)21-7-4-13(5-8-21)18(25)26/h1-3,10-11,13H,4-9H2,(H,25,26)/b15-11- |
InChI Key |
WELWGWKLUWRGDC-PTNGSMBKSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)O)C(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=O |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a chlorobenzaldehyde derivative with a thiazolidine-2,4-dione under basic conditions.
Knoevenagel Condensation: The intermediate is then subjected to a Knoevenagel condensation reaction with an appropriate aldehyde or ketone in the presence of a base such as piperidine.
Coupling with Piperidine-4-carboxylic Acid: The final step involves coupling the resulting product with piperidine-4-carboxylic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of catalysts and solvents to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide (NBS) for benzylic bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those containing thiazolidine and piperidine rings.
Biological Studies: It is used in research to understand the interactions of thiazolidine derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Key Observations
The 3-chlorophenyl group offers a balance of electronegativity and steric bulk, contrasting with the pyrido-pyrimidine (Compound [4]) or pyrazole (Compounds [5], [12]) substituents, which introduce planar aromatic systems.
Piperidine-4-Carboxylic Acid vs. Propanoic Acid: The piperidine ring in the target compound provides conformational restraint, which may enhance binding specificity compared to linear propanoic acid derivatives (Compounds [4], [5]) .
Further studies are needed to link structural features to specific mechanisms.
Limitations
The provided evidence lacks explicit bioactivity data for the target compound and its analogs. Structural comparisons are based on known pharmacophores and substituent effects. Experimental validation is required to confirm theoretical predictions.
Biological Activity
1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine ring and a thiazolidine moiety, suggests various biological activities that merit detailed examination. This article reviews the biological activity of this compound based on existing literature, including data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C16H15ClN2O5S2 |
| Molecular Weight | 414.9 g/mol |
| IUPAC Name | 1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid |
| InChI Key | VPXDCHPPJPSWJL-QPEQYQDCSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazolidine component may facilitate binding to biological macromolecules, leading to modulation of enzymatic activity and potential therapeutic effects.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Studies have indicated that derivatives of thiazolidine compounds exhibit antimicrobial properties. The presence of the chlorobenzylidene group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.
Anticancer Properties
Research has shown that similar thiazolidine derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thiazolidine derivatives found that compounds with similar structures demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessment : In vitro studies on cytotoxicity revealed that compounds with structural similarities to 1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid exhibited IC50 values in the micromolar range against various cancer cell lines .
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological profile is crucial for further development. Preliminary studies suggest moderate toxicity levels; however, comprehensive toxicity assessments are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
